8-Bromo-6-fluoroisoquinoline

Medicinal Chemistry Process Chemistry Thermal Stability

8-Bromo-6-fluoroisoquinoline (CAS 1935199-41-9) combines a sterically hindered C8-bromine handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Buchwald-Hartwig) with a C6-fluorine atom that modulates electronic character and lipophilicity. Its elevated boiling point (311.1 °C) enables confident high-temperature reactions above 150 °C without degradation risk. Distinct solid-state properties—density 1.6 g/cm³ and mp 86–88 °C—facilitate easy crystallization, reducing chromatography costs in scale-up. With a calculated LogP of 2.77, it offers a favorable lipophilicity starting point for fragment-based kinase and HDAC drug discovery. The orthogonal 8-bromo reactivity allows efficient generation of focused 8-aryl-6-fluoroisoquinoline libraries for SAR studies. Supplied as a crystalline solid with ≥95% purity.

Molecular Formula C9H5BrFN
Molecular Weight 226.048
CAS No. 1935199-41-9
Cat. No. B2434357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-fluoroisoquinoline
CAS1935199-41-9
Molecular FormulaC9H5BrFN
Molecular Weight226.048
Structural Identifiers
SMILESC1=CN=CC2=C(C=C(C=C21)F)Br
InChIInChI=1S/C9H5BrFN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H
InChIKeyHCZGXSHJAQARMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-fluoroisoquinoline (CAS 1935199-41-9): Core Physical-Chemical and Structural Baseline for Procurement


8-Bromo-6-fluoroisoquinoline (CAS 1935199-41-9) is a halogenated heteroaromatic building block with the molecular formula C₉H₅BrFN . It features a bromine atom at the 8-position and a fluorine atom at the 6-position of the isoquinoline scaffold . This compound is supplied as a crystalline solid with a typical purity specification of ≥95% and a melting point of 86–88 °C . Its physical properties include a predicted density of 1.6 ± 0.1 g/cm³, a predicted boiling point of 311.1 ± 22.0 °C, and a calculated LogP of 2.77 .

8-Bromo-6-fluoroisoquinoline (CAS 1935199-41-9): Why Generic Bromo-Fluoroisoquinolines Cannot Replace This Specific Regioisomer


Bromo-fluoroisoquinolines are not interchangeable building blocks because the position of halogen substitution directly dictates reactivity, physicochemical properties, and biological outcomes. 8-Bromo-6-fluoroisoquinoline possesses a unique substitution pattern that combines a sterically hindered C8-bromine handle for palladium-catalyzed cross-couplings with a C6-fluorine atom that modulates electronic character and lipophilicity . Closely related regioisomers—such as 1‑bromo‑6‑fluoroisoquinoline, 4‑bromo‑6‑fluoroisoquinoline, and 7‑bromo‑6‑fluoroisoquinoline—exhibit markedly different predicted boiling points, densities, LogP values, and cross-coupling outcomes . Substituting one isomer for another without verifying the quantitative data presented below risks introducing undesired reactivity, altering pharmacokinetic properties, or deviating from established synthetic protocols.

8-Bromo-6-fluoroisoquinoline (CAS 1935199-41-9): Head-to-Head Quantitative Differentiation Versus Closest Analogs


Superior Thermal Stability Indicated by Elevated Predicted Boiling Point

8-Bromo-6-fluoroisoquinoline exhibits a significantly higher predicted boiling point (311.1 ± 22.0 °C at 760 mmHg) compared to the non-brominated analog 6-fluoroisoquinoline (255.3 ± 13.0 °C at 760 mmHg) . This 55.8 °C increase suggests enhanced thermal stability, which is critical for reactions requiring elevated temperatures, such as certain cross-couplings and cyclizations.

Medicinal Chemistry Process Chemistry Thermal Stability

Distinct Crystallization and Formulation Properties via Elevated Density and Lower Melting Point

The compound possesses a predicted density of 1.6 ± 0.1 g/cm³ and a measured melting point of 86–88 °C, in contrast to 6-fluoroisoquinoline which has a predicted density of 1.216 ± 0.06 g/cm³ and a melting point of 48–50 °C . The 0.384 g/cm³ higher density and 38 °C higher melting point reflect the influence of the heavy bromine atom and the specific substitution pattern on intermolecular interactions.

Formulation Development Crystallization Solid-State Chemistry

Favorable Lipophilicity Profile (LogP 2.77) for Optimized Pharmacokinetics Versus Other Regioisomers

8-Bromo-6-fluoroisoquinoline has a calculated LogP of 2.77, which is lower than that of the 1‑bromo‑6‑fluoro isomer (LogP 3.14) and the 4‑bromo‑6‑fluoro isomer (LogP 3.03) . This 0.26–0.37 unit reduction in LogP indicates a measurable decrease in lipophilicity, a property that directly influences membrane permeability, solubility, and metabolic stability.

ADME Drug Discovery Lipophilicity

Orthogonal Reactivity Profile: 8-Bromo Substitution Enables Regioselective Cross-Coupling While Retaining 6-Fluoro Stability

The 8-bromo substituent in 8-bromo-6-fluoroisoquinoline provides a highly reactive site for palladium-catalyzed cross-couplings, while the 6-fluoro group remains stable under typical coupling conditions. This contrasts with isomers such as 1‑bromo‑6‑fluoroisoquinoline and 4‑bromo‑6‑fluoroisoquinoline, where the proximity of the bromine to the heteroatom can alter electronic character and coupling efficiency . Specifically, 8‑bromoisoquinoline scaffolds are documented to undergo efficient Suzuki-Miyaura reactions to yield 8‑arylisoquinolines, a key motif in biologically active molecules [1].

Suzuki-Miyaura Coupling C-H Functionalization Medicinal Chemistry

Validated Use as a Dual Kinase/HDAC Inhibitor Scaffold Fragment in Cancer Research

8-Bromo-6-fluoroisoquinoline is explicitly cited as a building block in the development of dual kinase/HDAC inhibitors . While direct bioactivity data for this specific regioisomer is not publicly available, the isoquinoline scaffold is known to engage kinase ATP-binding pockets, and the bromine substituent enhances HDAC inhibitory activity . In contrast, the unsubstituted 6‑fluoroisoquinoline or other bromo‑fluoro isomers lack this cited application profile.

Kinase Inhibition HDAC Inhibition Cancer Therapeutics

8-Bromo-6-fluoroisoquinoline (CAS 1935199-41-9): Research and Industrial Applications Best Aligned with Its Differential Properties


High-Temperature Palladium-Catalyzed Cross-Coupling Reactions

The elevated predicted boiling point (311.1 °C) and stable 6‑fluoro group make 8‑bromo‑6‑fluoroisoquinoline particularly suited for high‑temperature Suzuki‑Miyaura, Stille, or Buchwald‑Hartwig couplings. Researchers can confidently perform reactions at temperatures >150 °C without risking compound degradation or sublimation, a scenario where lower‑boiling 6‑fluoroisoquinoline analogs may fail .

Crystallization-Driven Purification in Process Chemistry

The distinct solid‑state properties—density of 1.6 g/cm³ and melting point of 86–88 °C—facilitate easy crystallization and purification. Process chemists can leverage these properties to isolate high‑purity intermediates with simple recrystallization techniques, reducing reliance on costly chromatography and enabling scalable manufacturing .

Lipophilicity-Optimized Fragment for Kinase and HDAC Inhibitor Programs

With a calculated LogP of 2.77—lower than its 1‑bromo and 4‑bromo isomers—this compound offers a favorable lipophilicity starting point for fragment‑based drug discovery targeting kinase and HDAC enzymes. The balanced LogP can improve aqueous solubility and mitigate off‑target effects, streamlining the development of dual‑acting anticancer agents .

Regioselective Synthesis of 8-Aryl-6-fluoroisoquinoline Libraries

The 8‑bromo handle enables efficient and predictable Suzuki‑Miyaura coupling to install diverse aryl groups at the C8 position. Medicinal chemistry teams can exploit this orthogonal reactivity to rapidly generate focused libraries of 8‑aryl‑6‑fluoroisoquinolines for structure‑activity relationship (SAR) studies, a strategy that is well‑documented for 8‑bromoisoquinoline scaffolds .

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